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Compound of Interest

Compound Name: 1-Methyl-2-propylbenzene

Cat. No.: B092723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methyl-2-propylbenzene (CAS No: 1074-17-5), a substituted aromatic hydrocarbon. The
document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, supported by experimental protocols and data visualizations to facilitate its use in
research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-methyl-2-
propylbenzene.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.15 m 4H Ar-H
~2.60 t 2H Ar-CHz-CH2-CHs
~2.30 S 3H Ar-CHs
~1.65 sextet 2H Ar-CHz2-CH2-CHs
~0.95 t 3H Ar-CHz2-CH2-CHs
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Note: Data is predicted as experimental spectral data is not publicly available. Chemical shifts

for aromatic protons are expected to be complex and may overlap.

- 13 1 i
Chemical Shift (6) ppm Assighment
~140.0 C-CHz (Ar)
~135.8 C-CHs (Ar)
~129.7 Ar-CH
~126.2 Ar-CH
~125.8 Ar-CH
~125.5 Ar-CH
~37.5 Ar-CHz2-CHz2-CHs
~24.5 Ar-CH2-CHz2-CHs
~19.0 Ar-CHs
~14.0 Ar-CHz-CH2-CHs

Note: Data is predicted as experimental spectral data is not publicly available.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium C-H stretch (aromatic)
2960-2850 Strong C-H stretch (aliphatic)
1600-1585 Medium-Weak C=C stretch (in-ring)
1500-1400 Medium-Strong C=C stretch (in-ring)
900-675 Strong C-H "out-of-plane" bend

Note: This table represents characteristic absorption bands for this class of compound.
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Relative Intensity (%) Assignment
134 ~25 [M]* (Molecular lon)
105 100 [M-CzHs]* (Base Peak)
91 ~10 [C7H7]* (Tropylium ion)
77 ~8 [CeHs]* (Phenyl ion)

Experimental Protocols

The data presented in this guide is based on standard analytical techniques for organic
compounds. The following are detailed methodologies representative of those used to acquire
such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for
1H, 75 MHz for 13C), is typically used.[1]

Sample Preparation: A small quantity of 1-methyl-2-propylbenzene is dissolved in a
deuterated solvent, commonly chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogenetity.

A standard one-pulse experiment is performed.

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
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e The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line
broadening of ~0.3 Hz) and Fourier transformed.

e The spectrum is phased, baseline corrected, and referenced to the TMS signal.

13C NMR Acquisition:

e A proton-decoupled 3C NMR experiment is conducted.

o A spectral width of approximately 220 ppm is used.

e Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of the 13C isotope.

e The FID is processed similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

Sample Preparation: For a liquid sample like 1-methyl-2-propylbenzene, the neat liquid is
analyzed. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr) which
are transparent to infrared radiation.

Data Acquisition:
e A background spectrum of the clean, empty salt plates is recorded.

e The liquid sample is applied between the plates, and the assembly is placed in the
spectrometer's sample holder.

o The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i.

e The final absorbance spectrum is generated by ratioing the sample spectrum against the
background spectrum.
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Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source, often
coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated
from any impurities on a capillary column. The separated 1-methyl-2-propylbenzene then
enters the mass spectrometer.

lonization and Analysis:

 In the EIl source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize and fragment in a reproducible manner.

e The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated into the mass analyzer (e.g., a quadrupole).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of 1-methyl-2-
propylbenzene.
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Spectroscopic Analysis

> Mass Spectrometry
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Caption: Workflow for the spectroscopic analysis of 1-methyl-2-propylbenzene.

Caption: Molecular structure of 1-methyl-2-propylbenzene with key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b092723?utm_src=pdf-body-img
https://www.benchchem.com/product/b092723?utm_src=pdf-body
https://www.benchchem.com/product/b092723?utm_src=pdf-body
https://www.benchchem.com/product/b092723?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-2-propylbenzene
https://www.benchchem.com/product/b092723#spectroscopic-data-of-1-methyl-2-propylbenzene-nmr-ir-ms
https://www.benchchem.com/product/b092723#spectroscopic-data-of-1-methyl-2-propylbenzene-nmr-ir-ms
https://www.benchchem.com/product/b092723#spectroscopic-data-of-1-methyl-2-propylbenzene-nmr-ir-ms
https://www.benchchem.com/product/b092723#spectroscopic-data-of-1-methyl-2-propylbenzene-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

